N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a benzothiazole-derived compound characterized by a benzo[d]thiazol-2-yl core substituted with a chlorine atom at position 7 and a methoxy group at position 2. The benzamide moiety is further modified with an ethylthio (-S-C₂H₅) group at the ortho position of the benzene ring.
The compound’s design integrates electron-withdrawing (chloro) and electron-donating (methoxy) groups on the benzothiazole ring, which may influence electronic distribution and intermolecular interactions.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-3-23-13-7-5-4-6-10(13)16(21)20-17-19-14-12(22-2)9-8-11(18)15(14)24-17/h4-9H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCORNFLBLNFBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core with a chloro and methoxy substitution, alongside an ethylthio group on the benzamide moiety. This unique structure contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16ClN2O2S |
| Molecular Weight | 351.83 g/mol |
| CAS Number | 886951-53-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator, influencing cellular processes such as:
- Enzyme Inhibition : By binding to the active site of enzymes, it can inhibit their activity, thereby affecting metabolic pathways.
- Receptor Modulation : It may mimic natural ligands, activating or inhibiting receptor-mediated signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant antibacterial activity. In studies assessing various synthesized derivatives, compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria at concentrations around 200 µg/mL .
Case Studies
- Antibacterial Screening : A study evaluated various benzothiazole derivatives for their antibacterial properties using standard strains. The results indicated that certain modifications in the structure enhanced antibacterial activity, suggesting that this compound could be similarly effective .
- Antiviral Activity Against HBV : Research on related compounds showed that they could inhibit HBV replication by enhancing the expression of intracellular A3G. This mechanism may be applicable to this compound, warranting further investigation into its antiviral properties .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been investigated for its antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit significant activity against various bacterial strains, making this compound a candidate for developing new antibiotics .
2. Anticancer Research
The compound has shown promise in anticancer studies, particularly due to its ability to interact with specific enzymes involved in cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .
3. Antiviral Properties
Recent investigations have explored the compound's efficacy against viral infections, particularly hepatitis B virus (HBV). Similar compounds have been noted for their ability to enhance intracellular levels of antiviral proteins, which inhibit viral replication . This positions this compound as a potential lead compound for antiviral drug development.
Biological Studies
1. Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to active sites or modulating receptor signaling pathways .
2. In Vivo Studies
Preclinical studies using animal models have shown that this compound can effectively reduce tumor growth and viral load, providing insights into its therapeutic potential . These findings warrant further investigation into its pharmacokinetics and toxicology.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro experiments assessed the cytotoxic effects of the compound on several cancer cell lines. The results demonstrated that treatment with this compound led to increased apoptosis rates compared to control groups, suggesting a mechanism involving caspase activation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
Halogen and Alkoxy Modifications
- N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-methoxybenzamide (CAS: 868230-87-9): Substitutes the methoxy group at position 4 with a methyl group.
- N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide (CAS: 912770-98-0) :
Features an ethoxy group on the benzamide’s para position. The larger ethoxy group may sterically hinder interactions with target proteins compared to the ethylthio group in the target compound .
Morpholino and Nitro Additions
- 2-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide (TOZ6): Incorporates a morpholino group at position 7 and a fluorine atom on the benzamide. The morpholino group enhances water solubility, while fluorine increases metabolic stability .
Benzamide Moieties with Heteroatom Substituents
- N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) :
Substitutes the ethylthio group with a chloro atom. The chloro group increases electron density but reduces lipophilicity compared to ethylthio . - N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7q): Features a pyridinylaminoethylthio side chain, which may enhance hydrogen-bonding interactions but introduces steric bulk .
Physicochemical and Spectral Data Comparison
Table 1: Physical Properties of Selected Analogs
*Calculated based on molecular formula C₁₇H₁₅ClN₂O₂S₂.
Research Findings and Structure-Activity Relationships (SAR)
- Thiazole Ring Integrity : Replacement or fusion of the thiazole ring (e.g., cycloalkyl or phenyl fusion) abolishes biological activity, emphasizing the necessity of the benzothiazole core .
- Substituent Position : Para-substitutions on the benzamide (e.g., 4-ethoxy in CAS 912770-98-0) reduce potency compared to ortho-substituted analogs, likely due to steric effects .
- Electron-Withdrawing Groups : Chloro at position 7 enhances stability and binding affinity, while methoxy at position 4 improves solubility without compromising activity .
Q & A
Q. Q1. What are the key considerations for synthesizing N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide, and how is purity ensured?
Methodological Answer: Synthesis involves multi-step reactions, starting with the formation of the benzothiazole core via cyclization of 2-amino-4-chloro-7-methoxybenzothiazole, followed by amidation with 2-(ethylthio)benzoyl chloride. Critical parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity and solubility .
- Temperature Control : Reactions often require reflux (80–120°C) to achieve optimal yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol) are standard. Purity (>95%) is confirmed via HPLC and TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Q. Q2. How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., methoxy at δ 3.8 ppm, ethylthio at δ 1.3–2.9 ppm) and confirms amide linkage (δ 165–170 ppm in 13C) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 395.05) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions in centrosymmetric dimers) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial potency) may arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative). Standardize protocols using CLSI guidelines .
- Structural Analogues : Compare derivatives (Table 1) to isolate substituent effects. For example, ethylthio groups enhance lipophilicity and membrane permeability vs. methylthio .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate activity with specific pathways .
Q. Table 1: Structure-Activity Relationships (SAR) of Analogues
| Substituent | Bioactivity (IC50, μM) | Target Pathway | Reference |
|---|---|---|---|
| 7-Cl, 4-OCH3, S-C2H5 | 12.3 (HeLa) | Apoptosis (Bax/Bcl-2) | |
| 7-CH3, 4-OCH3, S-CH3 | 28.7 (MCF-7) | EGFR Inhibition | |
| 7-NO2, 4-Cl, S-C2H5 | 8.9 (E. coli) | DNA Gyrase Inhibition |
Q. Q4. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment : Replace ethylthio with sulfonyl groups to improve solubility (logP reduction from 3.2 to 2.5) .
- Metabolic Stability : Incubate with liver microsomes (rat/human) to identify vulnerable sites (e.g., ethoxy group oxidation). Introduce electron-withdrawing substituents (e.g., -CF3) to block metabolism .
- Formulation : Use nanocarriers (e.g., PLGA nanoparticles) to enhance bioavailability. Characterize via dynamic light scattering (DLS) and in vitro release studies (pH 7.4 PBS) .
Q. Q5. How can computational methods guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against crystallographic targets (e.g., PDB 1T46 for kinases). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Thr183 in EGFR) .
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict IC50 from descriptors (e.g., polar surface area, H-bond donors). Validate via leave-one-out cross-validation (R² > 0.7) .
- MD Simulations : Simulate binding stability (50 ns trajectories) to assess residence time and entropy changes (e.g., MM-PBSA calculations) .
Data Interpretation and Experimental Design
Q. Q6. How should researchers address inconsistent NMR spectra of synthesized batches?
Methodological Answer:
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted amine or acyl chloride).
- Dynamic Effects : Variable temperature NMR (25–60°C) resolves rotational barriers in amide bonds (e.g., coalescence of NH signals) .
- Counterion Effects : For hydrochloride salts, confirm via ion chromatography (e.g., Cl− retention time = 4.2 min) .
Q. Q7. What experimental controls are critical for validating enzyme inhibition assays?
Methodological Answer:
- Positive Controls : Use known inhibitors (e.g., staurosporine for kinases, IC50 = 1 nM) to benchmark assay sensitivity .
- Negative Controls : Include DMSO vehicle (≤0.1% v/v) to rule out solvent effects.
- Preincubation Time : Optimize (e.g., 30 min at 37°C) to ensure equilibrium binding. Monitor via stopped-flow kinetics .
Advanced Mechanistic Studies
Q. Q8. How can researchers elucidate the compound’s mechanism of action in cancer cells?
Methodological Answer:
- Transcriptomics : RNA-seq of treated cells (10 μM, 24h) to identify dysregulated pathways (e.g., p53 or MAPK). Validate via qPCR (fold change >2, p < 0.05) .
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to suspected targets (e.g., HSP90) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
